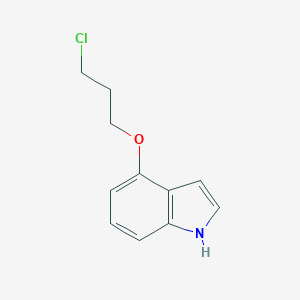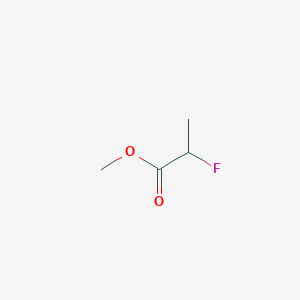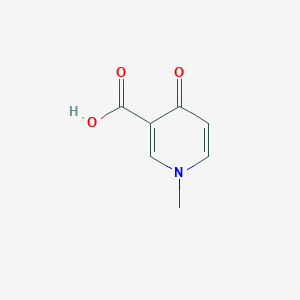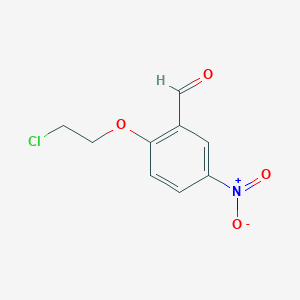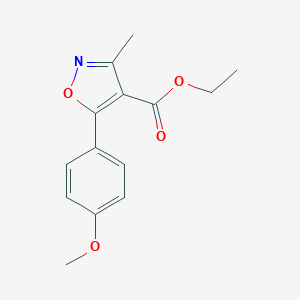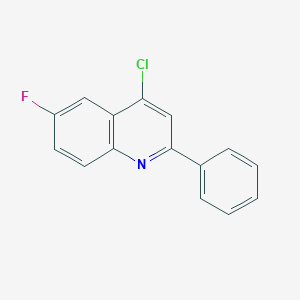
4-Chloro-6-fluoro-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-fluoro-2-phenylquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound belongs to the class of quinolines, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 4-Chloro-6-fluoro-2-phenylquinoline is not fully understood. However, several studies have suggested that the compound exerts its biological activities through the inhibition of specific enzymes and receptors. For instance, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication. Additionally, the compound has been reported to interact with several receptors, including the estrogen receptor and the adenosine A3 receptor.
Biochemical and physiological effects:
4-Chloro-6-fluoro-2-phenylquinoline has been shown to exhibit several biochemical and physiological effects. The compound has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. The compound has also been reported to modulate the expression of several genes involved in various cellular processes, including cell cycle regulation and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 4-Chloro-6-fluoro-2-phenylquinoline is its relatively simple synthesis method, making it a viable option for large-scale production. Additionally, the compound exhibits a wide range of biological activities, making it a promising candidate for medicinal chemistry research. However, one of the limitations of the compound is its potential toxicity, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for 4-Chloro-6-fluoro-2-phenylquinoline research. One of the areas of interest is the development of more potent derivatives of the compound with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential interactions with other drugs. Moreover, the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders, warrants further investigation.
Conclusion:
In conclusion, 4-Chloro-6-fluoro-2-phenylquinoline is a chemical compound with significant potential in medicinal chemistry research. The compound exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's relatively simple synthesis method and diverse biological activities make it a promising candidate for further research. However, further studies are needed to fully understand the compound's mechanism of action and potential toxicity.
Applications De Recherche Scientifique
4-Chloro-6-fluoro-2-phenylquinoline has been extensively studied for its potential applications in medicinal chemistry. The compound exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Several studies have reported the compound's effectiveness against various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, the compound has shown significant antimicrobial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
Numéro CAS |
103914-45-0 |
|---|---|
Formule moléculaire |
C15H9ClFN |
Poids moléculaire |
257.69 g/mol |
Nom IUPAC |
4-chloro-6-fluoro-2-phenylquinoline |
InChI |
InChI=1S/C15H9ClFN/c16-13-9-15(10-4-2-1-3-5-10)18-14-7-6-11(17)8-12(13)14/h1-9H |
Clé InChI |
QCRHWRDDABONAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)Cl |
Synonymes |
4-Chloro-6-fluoro-2-phenylquinoline |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

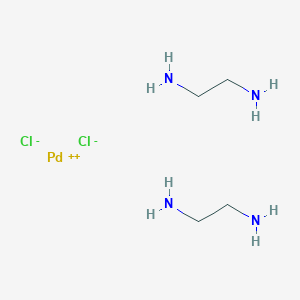
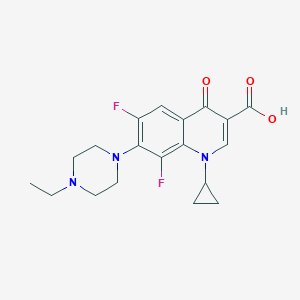
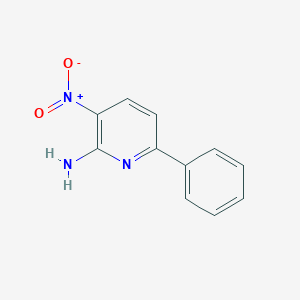

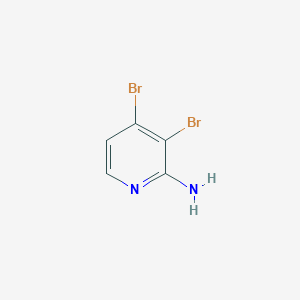
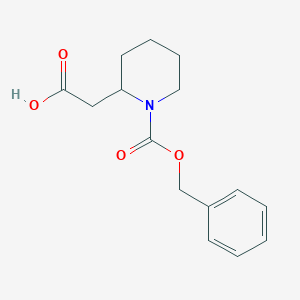
![5-Chloro-7-methylimidazo[1,2-A]pyrimidine](/img/structure/B174447.png)

